molecular formula C13H17ClN4O B2489503 1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride CAS No. 1286273-77-5

1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride

Cat. No.: B2489503
CAS No.: 1286273-77-5
M. Wt: 280.76
InChI Key: NFSFNDIINKBVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride is a urea derivative characterized by a 4-cyanophenyl group and a piperidin-4-yl moiety linked via a urea bridge, with a hydrochloride counterion enhancing its solubility. This compound is synthesized through a nucleophilic substitution reaction between 4-cyanoaniline and piperidin-4-yl isocyanate, followed by hydrochloric acid treatment to form the hydrochloride salt . Its boiling point is reported as 130–131 °C (15 mmHg), consistent with urea derivatives of similar molecular weight and polarity .

Properties

IUPAC Name

1-(4-cyanophenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.ClH/c14-9-10-1-3-11(4-2-10)16-13(18)17-12-5-7-15-8-6-12;/h1-4,12,15H,5-8H2,(H2,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSFNDIINKBVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride typically involves the reaction of 4-cyanophenyl isocyanate with piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of 4-Cyanophenyl Isocyanate: This intermediate is synthesized by reacting 4-cyanophenylamine with phosgene or a phosgene substitute.

    Reaction with Piperidine: The 4-cyanophenyl isocyanate is then reacted with piperidine in an appropriate solvent, such as dichloromethane, under an inert atmosphere to form 1-(4-Cyanophenyl)-3-piperidin-4-yl-urea.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to obtain this compound as a crystalline solid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the cyanophenyl group.

    Reduction: Reduced forms of the cyanophenyl group.

    Substitution: Substituted derivatives at the cyanophenyl group.

Scientific Research Applications

1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound shares structural similarities with aryl-substituted ureas (e.g., 1-(4-cyanophenyl)-3-substituted phenylureas, 6a–o) but differs in the substitution of the piperidin-4-yl group for an aromatic ring. Key comparisons include:

Compound Substituent (R) Molecular Weight (g/mol) Yield (%) Key Features
Target Compound Piperidin-4-yl ~298.8* Not reported Hydrochloride salt enhances solubility
6a (1-(4-Cyanophenyl)-3-(3-fluorophenyl)urea) 3-Fluorophenyl 256.1 87.2 Electron-withdrawing F enhances stability
6m (1-(4-Cyanophenyl)-3-(3,5-di(trifluoromethyl)phenyl)urea) 3,5-di(trifluoromethyl)phenyl 373.4 82.8 High lipophilicity due to CF₃ groups
Compound 83 (para-substituted analog) 4-Cyanophenyl (dual-acting inhibitor) Not reported Not reported IC₅₀: RNase H = 1.77 µM; IN = 1.18 µM

*Calculated based on molecular formula (C₁₃H₁₅ClN₄O).

  • Piperidinyl vs.
  • Para-Substitution Effects: The 4-cyanophenyl group in the target compound aligns with findings that para-substituted analogs (e.g., Compound 83) exhibit balanced dual-enzyme inhibition (RNase H/IN) in HIV research, unlike meta-substituted derivatives .

Key Research Findings and Implications

  • Substitution Position: Para-substitution (4-cyanophenyl) optimizes enzyme inhibition balance, while meta-substitution (3-cyanophenyl) reduces activity .
  • Piperidine Advantage : The piperidinyl group’s flexibility and basicity may improve pharmacokinetics over aromatic analogs, though this requires experimental validation.
  • Hydrochloride Salt : Enhances aqueous solubility, addressing a common limitation of lipophilic urea derivatives .

Biological Activity

1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a small-molecule antagonist for various receptors. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C13H17ClN4O
  • Molecular Weight : 280.75 g/mol
  • CAS Number : 1286273-77-5

CXCR3 Antagonism

Research indicates that derivatives of this compound have been identified as antagonists of the chemokine receptor CXCR3. A study reported the synthesis and biological evaluation of a series of 1-aryl-3-piperidin-4-yl-urea derivatives, where compound 9t exhibited an IC50 value of 16 nM in functional assays targeting CXCR3 . This suggests a strong affinity for this receptor, which is implicated in inflammatory responses and various diseases, including cancer.

Structure-Activity Relationships (SAR)

The SAR studies conducted on this class of compounds revealed key modifications that enhance potency and selectivity. For instance, substituents on the aromatic ring and variations in the piperidine moiety significantly influenced the binding affinity and functional activity against CXCR3 .

CompoundIC50 (nM)Structural Features
9t164-cyanophenyl substituent
9a454-fluorophenyl substituent
9b30Unsubstituted phenyl

The mechanism by which this compound exerts its effects involves inhibition of CXCR3-mediated signaling pathways. This receptor typically couples with Gi proteins, leading to decreased cAMP levels and modulation of downstream signaling cascades . The antagonistic action may result in reduced migration of immune cells, which is beneficial in conditions characterized by excessive inflammation.

Anti-inflammatory Effects

A notable case study involved the use of this compound in models of autoimmune diseases. In vivo experiments demonstrated that administration of the compound led to a significant reduction in inflammatory markers and improved clinical scores in models of rheumatoid arthritis . This suggests potential therapeutic applications in managing chronic inflammatory conditions.

Cancer Therapy Potential

Another investigation focused on the role of CXCR3 antagonists in cancer therapy. The compound showed promise in inhibiting tumor growth and metastasis in preclinical models, highlighting its potential as an adjunct therapy in cancer treatment regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.